molecular formula C10H12O2 B564644 2,3-Dihydro-5-benzofuranethanol-d4 CAS No. 1185079-36-0

2,3-Dihydro-5-benzofuranethanol-d4

Cat. No. B564644
M. Wt: 168.228
InChI Key: IPSIYKHOHYJGMO-JAJFWILCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-5-benzofuranethanol-d4 is a biochemical used for proteomics research . Its molecular formula is C10H8D4O2 and it has a molecular weight of 168.23 .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-5-benzofuranethanol-d4 consists of a benzofuran ring attached to an ethanol group . The molecule has a molecular formula of C10H8D4O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-5-benzofuranethanol-d4 are not fully detailed in the available resources. It is known that its molecular formula is C10H8D4O2 and it has a molecular weight of 168.23 .

Scientific Research Applications

Chemical Synthesis and Catalysis

Benzofuran derivatives, including 2,3-Dihydro-5-benzofuranethanol, play a significant role in chemical synthesis and catalysis. These compounds have been widely investigated for their unique chemical properties that make them suitable as intermediates in the synthesis of various bioactive molecules. For example, benzofuran compounds are crucial in synthesizing heterocycles that exhibit a broad range of biological activities. They have been utilized in the development of catalysts for reactions, including the dehydration of methanol to produce dimethyl ether, a process that involves sophisticated catalysis research to improve yield, purity, and reduce energy consumption (Bateni & Able, 2018).

Pharmacological Research

Benzofuran derivatives are extensively explored in pharmacological research due to their potential therapeutic applications. These compounds have been the focus of drug discovery efforts, particularly in designing antimicrobial agents. The unique structural features of benzofurans, including their capability to interact with various biological targets, make them a privileged structure in drug discovery. Their pharmacological significance is highlighted by their activity against different clinically approved targets, offering a promising avenue for developing new antimicrobial candidates with improved bioavailability and therapeutic efficacy (Hiremathad et al., 2015).

Environmental Science and Biodegradation

In the field of environmental science, benzofuran compounds have been studied for their behavior in agricultural environments, particularly concerning herbicides based on similar chemical structures. Research has focused on the degradation of these compounds in the environment, emphasizing the role of microorganisms in biodegradation processes. This research is crucial for understanding how benzofuran derivatives and related compounds impact ecosystems and for developing strategies to mitigate their environmental footprint. The ability of specific microbial communities to degrade benzofuran derivatives highlights the potential for bioremediation approaches to address environmental pollution caused by these compounds (Magnoli et al., 2020).

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2/i3D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIYKHOHYJGMO-JAJFWILCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675845
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5-benzofuranethanol-d4

CAS RN

1185079-36-0
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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